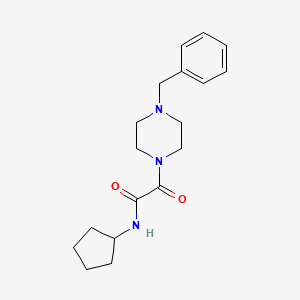

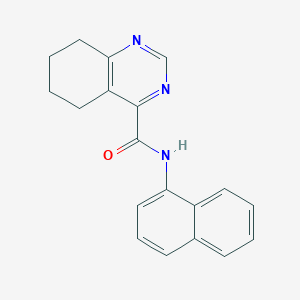

![molecular formula C15H10N2O6 B2921202 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole CAS No. 306732-20-7](/img/structure/B2921202.png)

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole

Description

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole (NBBD) is a synthetic compound that is widely studied in the scientific community. It is a member of the benzodioxole family, and is of particular interest due to its multiple applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Corrosion Inhibition

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole and its derivatives have been explored for their potential in corrosion inhibition. Research has shown that certain benzotriazole derivatives, including those with nitro substituents, exhibit significant effectiveness in preventing corrosion, particularly on copper surfaces in sulfate solutions. These compounds form protective films of cuprous complex polymers, which are critical for their inhibitory action. The study suggests that the presence of the nitro group, as seen in 5-nitrobenzotriazole, could enhance the compound's ability to inhibit corrosion, making it a potential candidate for applications in industrial settings where copper corrosion is a concern (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Antitumor Activity

The structural motif of 1,3-benzodioxole, which is part of the compound , has been associated with antitumor activities. A study on a series of 1,3-benzodioxole derivatives revealed that some compounds within this class exhibit significant growth inhibitory activity against human tumor cell lines. This suggests that the incorporation of a 1,3-benzodioxole skeleton, as seen in 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole, could contribute to potential antitumor properties, warranting further investigation into its application in cancer research (Micale, Zappalà, & Grasso, 2002).

Synthesis of Oxadiazole Derivatives

Research into the synthesis of oxadiazole derivatives involving compounds with similar structural features to 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole has shown promising results in the development of benign agents for controlling mild steel dissolution. These studies indicate the potential for such compounds to serve as corrosion inhibitors in various industrial applications, further highlighting the versatility and applicability of this chemical structure in scientific research (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

properties

IUPAC Name |

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-15(11-2-4-12(5-3-11)17(19)20)23-16-8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIIONPKEBHBFW-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319840 | |

| Record name | [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306732-20-7 | |

| Record name | [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)

![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)